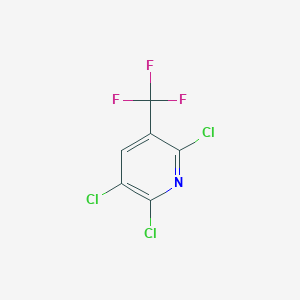

2,3,6-Trichloro-5-(trifluorométhyl)pyridine

Vue d'ensemble

Description

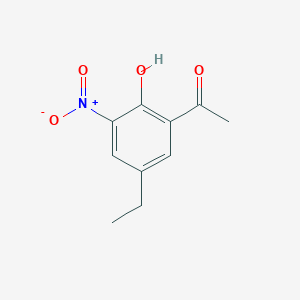

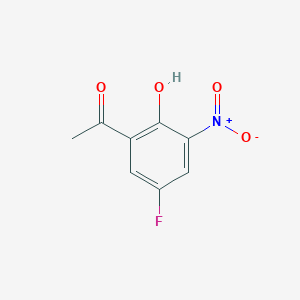

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical compounds, including pesticides and pharmaceuticals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives often involves regioselective reactions to introduce various functional groups into the pyridine ring. For instance, the Suzuki–Miyaura reaction has been employed to synthesize 2,6-diaryl-3-(trifluoromethyl)pyridines by reacting 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, which proceeds smoothly without the need for phosphane ligands . Another approach involves the use of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine to yield pyridine derivatives with trifluoromethyl groups . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been used to compute molecular structural parameters and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups such as trifluoromethyl can affect the reactivity of the compound in chlorination reactions . The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine using potassium fluoride demonstrates the reactivity of chloro and fluoro substituents in halogen exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups can significantly influence the compound's chemical shifts, vibrational wavenumbers, and thermodynamic properties. These properties can be theoretically obtained using DFT calculations, which include analyses of Mulliken's charges, molecular electrostatic potential (MEP), and natural bond orbital (NBO) . Additionally, the antimicrobial activities of these compounds can be assessed using methods such as the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored by agarose gel electrophoresis experiments .

Applications De Recherche Scientifique

Synthèse des arylpyridines

Le 2,3,6-trichloro-5-(trifluorométhyl)pyridine peut être utilisé dans la synthèse de 3,5-dichloro-2-arylpyridines par le biais d'une réaction de Suzuki sans ligand catalysée par l'acétate de palladium avec des acides arylboroniques. Ce procédé est important pour la création de composés ayant des applications potentielles dans les produits pharmaceutiques et la science des matériaux .

Synthèse agrochimique

Ce composé sert d'intermédiaire organique important dans l'industrie agrochimique. Il est particulièrement utilisé dans la synthèse du fluazinam et du fluopicolide, ainsi que d'autres composés pyridiniques actifs en tant que pesticides. Ces substances sont essentielles pour la protection des cultures et la lutte antiparasitaire .

Intermédiaire chimique

En tant qu'intermédiaire chimique, le this compound est impliqué dans la production de divers produits de protection des cultures. Sa forte demande se reflète dans son volume de production important, qui est estimé à partir de bases de données industrielles .

Synthèse et approvisionnement personnalisés

Le composé est disponible pour la synthèse et l'approvisionnement personnalisés à des fins de recherche et développement. Les entreprises le fournissent en stock ou sur commande pour une utilisation dans diverses applications de recherche, soulignant sa polyvalence et son importance dans les études scientifiques .

Safety and Hazards

2,3,6-Trichloro-5-(trifluoromethyl)pyridine is considered hazardous. It is combustible and harmful if swallowed or inhaled . It may cause an allergic skin reaction and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of various agrochemicals . Therefore, its targets may vary depending on the specific compound it is used to synthesize.

Mode of Action

It is known that the compound can undergo palladium-catalyzed monoalkoxycarbonylation , which suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of agrochemicals , it may be involved in pathways related to plant growth and development or pest control.

Pharmacokinetics

It is known to be a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given its use as an intermediate in the synthesis of agrochemicals , it may contribute to the overall effects of these compounds, such as pest control or plant growth regulation.

Action Environment

The action of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy may be influenced by the specific conditions of the agricultural environment in which it is used.

Propriétés

IUPAC Name |

2,3,6-trichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNBCPFIEDYDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375298 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80289-91-4 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trichloro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)